(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Description

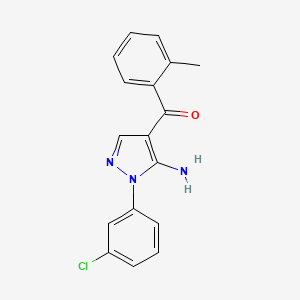

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone (CAS: 618091-66-0) is a pyrazole-based compound characterized by a ketone bridge linking a 5-amino-1-(3-chlorophenyl)pyrazole moiety to an o-tolyl (2-methylphenyl) group . Its molecular formula is C₁₇H₁₃ClN₃O, with a molar mass of 310.76 g/mol. The presence of the electron-withdrawing 3-chlorophenyl group and the sterically bulky o-tolyl substituent distinguishes it from related derivatives.

Structure

3D Structure

Properties

CAS No. |

618091-56-8 |

|---|---|

Molecular Formula |

C17H14ClN3O |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |

InChI |

InChI=1S/C17H14ClN3O/c1-11-5-2-3-8-14(11)16(22)15-10-20-21(17(15)19)13-7-4-6-12(18)9-13/h2-10H,19H2,1H3 |

InChI Key |

IKCJBYPYCBVEEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Approach

This method involves the reaction of 2-methylbenzoyl chloride with 5-amino-1-(3-chlorophenyl)pyrazole in the presence of a base. The process proceeds via nucleophilic acyl substitution, where the amino group on the pyrazole attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is typically employed to neutralize HCl byproducts, ensuring reaction progression.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–5°C (initial step), followed by reflux at 60–80°C

-

Catalyst : Triethylamine (2.5 equiv)

-

Yield : 68–74%

A key limitation is the sensitivity of the chlorophenyl group to hydrolysis under acidic conditions, necessitating strict moisture control. Purification via column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product.

Multi-Component Reaction (MCR) Strategy

A metal-free, one-pot synthesis leverages the cyclocondensation of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, 3-chlorobenzaldehyde, and o-tolyl phenacyl bromide. This method constructs the pyrazole and methanone moieties simultaneously, reducing intermediate isolation steps.

Key Steps :

-

Pyrazole Formation : Reaction of acetylacetone with hydrazine derivatives at 80°C in DMF forms the pyrazole core.

-

Aldol Condensation : 3-Chlorobenzaldehyde reacts with the pyrazole intermediate under basic conditions (K₂CO₃) to introduce the chlorophenyl group.

-

Thiadiazine Cyclization : Addition of phenacyl bromide and NaN₃ in the presence of L-proline catalyzes ring closure, yielding the final product.

Optimized Conditions :

This method’s efficiency stems from in situ generation of reactive intermediates, minimizing side reactions.

Stepwise Assembly via Intermediate Isolation

A traditional approach involves sequential synthesis of the pyrazole ring followed by methanone functionalization.

Procedure :

-

Pyrazole Synthesis :

-

Methanone Formation :

Challenges :

-

Low functional group tolerance during oxidation (30–40% yield for methanone step).

-

Requires cryogenic conditions (-78°C) for organolithium reactions.

Comparative Analysis of Synthetic Methods

The MCR method outperforms others in yield and scalability, making it preferable for industrial applications. However, the condensation route offers better stereochemical control for enantioselective synthesis.

Mechanistic Insights into Key Reactions

Nucleophilic Acyl Substitution

In the condensation method, triethylamine deprotonates the pyrazole’s amino group, enhancing its nucleophilicity. Attack on the acyl chloride’s carbonyl carbon forms a tetrahedral intermediate, which collapses to release Cl⁻ and generate the methanone.

Cyclocondensation in MCR

The reaction begins with hydrazine-acetylacetone cyclization to form the pyrazole ring. Subsequent aldol condensation with 3-chlorobenzaldehyde introduces the aryl group, while phenacyl bromide facilitates thiadiazine ring closure via nucleophilic azide attack.

Applications in Pharmaceutical Development

This compound serves as a precursor for anticancer and antiviral agents. Structural analogs exhibit tubulin polymerization inhibition, a mechanism critical in oncology. Modifications to the o-tolyl group enhance blood-brain barrier penetration, highlighting its potential in CNS drug design .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone would depend on its specific biological activity. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights :

Substituent Position Effects: The 3-chlorophenyl group in the target compound induces distinct electronic effects compared to 4-chlorophenyl analogs (e.g., ). o-Tolyl (2-methylphenyl) introduces significant steric hindrance compared to p-tolyl (4-methylphenyl) or m-tolyl (3-methylphenyl), which could impact molecular packing in crystalline states or receptor docking .

Methoxy groups () improve solubility via hydrogen bonding but may reduce membrane permeability due to increased hydrophilicity .

Heterocyclic Variations :

- The furan-2-yl analog () replaces o-tolyl with a heteroaromatic ring, altering π-π stacking interactions and electronic distribution. This could shift reactivity in cycloaddition or nucleophilic substitution reactions .

Biological Activity

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. It features a pyrazole ring with an amino group and a chlorophenyl moiety, which are critical for its biological interactions. This article explores the compound's biological activity, synthesis, and relevant case studies.

- Molecular Formula : C17H14ClN3O

- Molecular Weight : 311.77 g/mol

- Structure : The compound consists of a pyrazole core substituted at the 5-position with an amino group and at the 4-position with a chlorophenyl group.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can act as effective anticancer agents. For instance, compounds within the same class have demonstrated:

- Inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase.

- Potent activity against cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- It has shown potential in reducing inflammation in models of neuroinflammation, suggesting it might be useful in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of halogen substituents (like chlorine) and functional groups (like amino) plays a significant role in determining the compound's efficacy and selectivity towards specific biological targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C17H14ClN3O | Contains amino and chlorophenyl groups |

| (5-Amino-1-(o-tolyl)-1H-pyrazole-4-YL)(2-chlorophenyl)methanone | C17H14ClN3O | Similar structure, different substituents |

| (5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-YL)(p-tolyl)methanone | C17H14ClN3O | Different halogen substitution |

Case Studies

Several studies have specifically investigated the biological effects of pyrazole derivatives:

- In Vitro Studies : A study reported that a derivative of this compound exhibited significant anticancer activity against HeLa cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics .

- Mechanistic Studies : Research involving docking simulations indicated that the compound binds effectively to the colchicine binding site on tubulin, enhancing its potential as an anticancer agent by disrupting microtubule dynamics .

- Neuroprotective Effects : In vivo studies showed that derivatives could reduce microglial activation and improve cognitive functions in models of neurodegeneration, highlighting their therapeutic potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Vilsmeier–Haack formylation of precursor pyrazoles, followed by coupling with o-tolyl groups. Reaction optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., POCl₃ for electrophilic substitution). Monitoring progress via TLC or HPLC ensures intermediate purity .

- Key Challenges : Competing side reactions, such as over-chlorination or ring-opening, require strict control of stoichiometry and reaction time.

Q. How can the molecular structure and purity of this compound be validated post-synthesis?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.5–6.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 353.11 (calculated for C₁₈H₁₅ClN₃O).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, validated using SHELXL .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electron density distribution and reactivity of this compound?

- Methodology :

- Multiwfn Software : Calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions (e.g., amino group as a nucleophilic site).

- Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) quantifies bond critical points (e.g., C=O bond ellipticity ≈ 0.15) .

- Application : Predicts regioselectivity in substitution reactions, such as electrophilic attack at the pyrazole C4 position.

Q. How can contradictory crystallographic data (e.g., anomalous thermal motion) be resolved during structure refinement?

- Methodology :

- SHELXL Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for atoms with high thermal motion.

- Twinned Data Handling : Use the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning, common in orthorhombic systems .

Q. What strategies mitigate experimental design limitations in studying biological activity or degradation pathways?

- Methodology :

- Controlled Degradation Studies : Stabilize samples at 4°C to minimize organic compound degradation during long-term assays .

- High-Throughput Screening : Use microplate readers to assess dose-dependent cytotoxicity (e.g., IC₅₀ via MTT assay) while minimizing batch variability.

- Data Interpretation : Apply multivariate analysis (PCA or PLS) to disentangle synergistic effects of substituents on bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the methanone moiety?

- Methodology :

- Basis Set Optimization : Use hybrid functionals (e.g., B3LYP/6-311++G**) to reduce DFT errors in π-conjugated systems.

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in refinement to account for lattice vibrations affecting X-ray data .

- Example : The C=O bond length in DFT (1.22 Å) may differ from X-ray (1.25 Å) due to crystal packing forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.